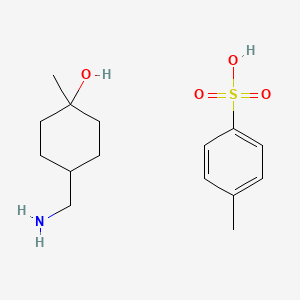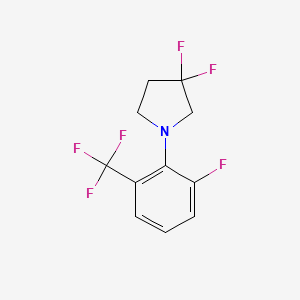
3,3-Difluoro-1-(2-fluoro-6-(trifluoromethyl)-phenyl)pyrrolidine
Overview
Description
3,3-Difluoro-1-(2-fluoro-6-(trifluoromethyl)-phenyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, including its ability to interact with biological systems, making it an important tool for studying biochemical and physiological effects.
Scientific Research Applications
Stereoselective Difluoromethylenation : A study highlighted the importance of fluorine in medicinal and agricultural chemistry, leading to the development of a highly diastereoselective difluoromethylenation method. This approach synthesized chiral 2,4-disubstituted 3,3-difluoropyrrolidines, indicating the relevance of the 3,3-difluoropyrrolidine moiety in enzyme inhibitors, such as coagulation factor Xa inhibitors and cathepsin inhibitors. The incorporation of fluorine into the pyrrolidine moiety was found to decrease the basicity of the amine functionality, thereby inhibiting enzymatic recognition processes and enhancing the biological activity and metabolic stability of drug candidates (Li & Hu, 2007).
Synthesis of Fluoropyrrolidines : Fluoropyrrolidines and (fluoroalkyl)pyrrolidines have been utilized in the preparation of medicinal drugs and as organocatalysts. Their synthesis is achieved through the fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors. This demonstrates the general interest and applications of fluorine-containing pyrrolidines in medicinal chemistry and organic synthesis (Pfund & Lequeux, 2017).
Characterization and Applications of Fulleropyrrolidines : The synthesis and characterization of novel fullerene pyrrolidines containing the trifluoromethyl (CF3) group were explored. These compounds exhibit good fluorescence and electrochemical properties, suggesting potential applications in photovoltaic conversion materials. This research underscores the utility of fluorine-containing pyrrolidines in the development of new materials with enhanced optical and electrochemical properties (Li, Yu, Fang, & Wei, 2012).
Synthesis of Sigma-1 Receptor Modulator Derivatives : Research into the synthesis of a fluorinated derivative of Sigma-1 receptor modulator E1R involved the transformation and reduction of specific pyrrolidin-2-one derivatives, leading to the formation of fluorinated structural derivatives. This work contributes to the synthesis of bioactive compounds and the exploration of their potential therapeutic applications (Kuznecovs et al., 2020).
properties
IUPAC Name |
3,3-difluoro-1-[2-fluoro-6-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6N/c12-8-3-1-2-7(11(15,16)17)9(8)18-5-4-10(13,14)6-18/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTKFNJEXGAKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CC=C2F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169024 | |
| Record name | Pyrrolidine, 3,3-difluoro-1-[2-fluoro-6-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1707605-07-9 | |
| Record name | Pyrrolidine, 3,3-difluoro-1-[2-fluoro-6-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707605-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 3,3-difluoro-1-[2-fluoro-6-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




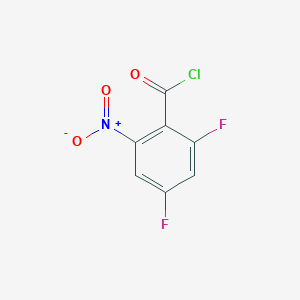
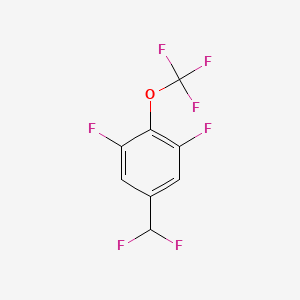

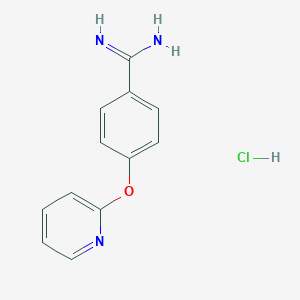
![tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B1411624.png)


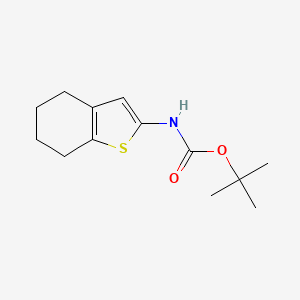
![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea](/img/structure/B1411631.png)
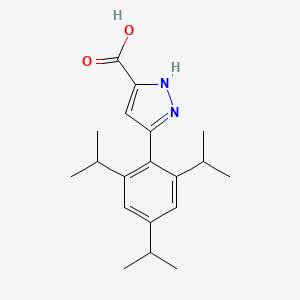

![Ethyl 1-[(3-methoxythien-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B1411635.png)
